Alfuzosin Hydrochloride
Overview
Description
Synthesis Analysis
A process for preparing Alfuzosin involves condensing 4-amino-2-chloro-6,7-dimethoxyquinazoline with 3-methylaminopropionitrile in the presence of a polar aprotic solvent to form N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-2-cyanoethylamine. This is then hydrogenated to form N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamine. Finally, tetrahydrofuroic acid is converted to an intermediate form and condensed with the N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamine to yield alfuzosin base .Molecular Structure Analysis
The molecular formula of Alfuzosin Hydrochloride is C19H28ClN5O4. The average mass is 425.910 Da and the monoisotopic mass is 425.182983 Da .Chemical Reactions Analysis
Alfuzosin Hydrochloride can form a red-colored chromogen through the reaction with sodium nitrite in an acid medium to form a diazonium ion, which was coupled with 8-HQ . Also, chromatographic methods have been developed for the simultaneous determination of Alfuzosin and other substances .Physical And Chemical Properties Analysis
Alfuzosin Hydrochloride is a solid substance with a characteristic odor. Its molecular weight is 425.9 g/mol . The exact physical properties such as melting point, boiling point, and density are not determined .Scientific Research Applications
1. Quantitation in Pharmaceutical Formulations
- Summary of Application : Alfuzosin Hydrochloride is quantified in pharmaceutical formulations using a method called Reversed Phase High-Performance Liquid Chromatography (RP-HPLC). This method is used for quality control of Alfuzosin Hydrochloride in bulk drug as well as in formulation .
- Methods of Application : The method involves using an isocratic RP-HPLC with ultraviolet detection at 245 nm. The system operates at ambient temperature (25 ±2 ̊C) using a mobile phase consisting of acetonitrile : water : tetrahydrofuran : perchloric acid (250:740:10:1) at a flow rate of 1 ml/min .
- Results or Outcomes : The calibration curve for Alfuzosin Hydrochloride was linear over the tested concentration range of 50%, 75%, 100%, 125% and 150% with reference to the label claim and a correlation coefficient of 0.999. The intra- and inter-run precision and accuracy results were 98.07 to 100.34 with the %RSD of 0.71% and tailings factor 1.07 .
2. Extended Release Tablets
- Summary of Application : Extended release tablets of Alfuzosin Hydrochloride are formulated to prolong the drug release over a period of 20 hours .
- Methods of Application : The matrix tablets are formulated by wet granulation technique using hydrophilic, hydrophobic and waxy polymers in various combinations. The granules are evaluated for bulk density, tapped density, carr’s index, hausner’s ratio and angle of repose. The prepared tablets are evaluated for thickness, hardness, percentage friability and drug content .
- Results or Outcomes : The final formulation having 5.8% HCO, 2.1% EC and 34.2% HPMC K100M was found to be successful in prolonging the drug release over a period of 20 hrs. The drug release was found to be by anomalous diffusion. The prepared tablets were found to be stable at accelerated stability conditions .
3. Simultaneous Determination with Tadalafil
- Summary of Application : Alfuzosin Hydrochloride and Tadalafil are simultaneously determined in pharmaceutical products using thin-layer chromatography (TLC)–densitometry and high-performance liquid chromatography with PDA detection (HPLC–PDA) .
- Methods of Application : For the TLC method, separation is achieved on precoated silica gel 60 F 254 aluminum plates using dichloromethane–toluene–methanol (7:1:2, V/V) as the mobile phase. The wavelength selected for detection is 235 nm. For the HPLC–PDA method, a C18 column is used with an isocratic elution mobile phase composed of methanol–phosphate buffer (pH 4.5, pH adjusted with orthophosphoric acid) and acetonitrile (5:2:3, V/V) at a flow rate of 1 mL/min and the detection is at 235 nm .
- Results or Outcomes : The methods are accurate, precise, and linear in the range of 400–2400 ng/band and 20–100 ng for alfuzosin and 200–1200 ng/band and 10–50 ng for tadalafil by TLC and HPLC, respectively. The validated methods succeeded in detecting the cited drugs in pharmaceutical formulation without interference of excipients .
4. Treatment of Benign Prostatic Hyperplasia
- Summary of Application : Alfuzosin Hydrochloride is used to treat the signs and symptoms of benign prostatic hyperplasia (BPH) .
- Methods of Application : Alfuzosin Hydrochloride is administered orally in the form of extended-release tablets. The recommended dosage for BPH treatment is one 10 mg tablet daily, taken immediately after the same meal each day .
- Results or Outcomes : Alfuzosin Hydrochloride helps to relax the muscles in the prostate and the bladder, which makes it easier to urinate and reduces symptoms of BPH .
5. Treatment of Lower Urinary Tract Symptoms
- Summary of Application : Alfuzosin Hydrochloride is used for the treatment of lower urinary tract symptoms (LUTS) secondary to benign prostatic hyperplasia (BPH) .
- Methods of Application : Alfuzosin Hydrochloride is administered orally. The specific dosage and frequency depend on the severity of the symptoms and the patient’s overall health .
- Results or Outcomes : Alfuzosin Hydrochloride has been found to be effective in reducing the symptoms of LUTS/BPH, with a lower rate of sexual disorders compared with other alpha-blockers . It is also safe with low adverse events in case of concomitant antihypertensive therapy and in patients with cardiovascular morbidity .
6. Analytical Method Development and Validation
- Summary of Application : Analytical methods are developed and validated for the analysis of Alfuzosin Hydrochloride .
- Methods of Application : Various analytical techniques, including chromatography and spectrophotometry, are used to analyze Alfuzosin Hydrochloride. The specific methods depend on the purpose of the analysis .
- Results or Outcomes : The developed methods are validated to ensure their accuracy, precision, and reliability. These methods are then used for routine analysis of Alfuzosin Hydrochloride in various settings .
Safety And Hazards
Alfuzosin Hydrochloride may cause serious side effects such as light-headed feeling, chest pain, upper stomach pain, loss of appetite, dark urine, clay-colored stools, jaundice, or painful or prolonged erection. Common side effects may include dizziness, headache, or feeling tired . It should not be taken if you have moderate to severe liver disease . It is not for use in women, and the effects of this medicine during pregnancy or in breastfeeding women are unknown .
Future Directions
Alfuzosin Hydrochloride is taken exactly as directed by a doctor. It is usually taken with food and with the same meal every day. The tablet should be swallowed whole and not broken, crushed, or chewed . The recommended dosage is one 10 mg Alfuzosin Hydrochloride extended-release tablet once daily .
properties
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNKWDJILNVLGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
81403-80-7 (Parent) | |
Record name | Alfuzosin hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045514 | |
Record name | Alfuzosin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alfuzosin Hydrochloride | |
CAS RN |
81403-68-1 | |
Record name | Alfuzosin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81403-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alfuzosin hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alfuzosin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (RS)-N-{3-[(4-Amino-6,7-dimethoxy-2-chinazolin)methylamino]propyl}tetrahydro-2-furamid hydrochlorid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALFUZOSIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75046A1XTN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.